molecular formula C19H18N4O3 B4974104 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide

2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide

Cat. No. B4974104
M. Wt: 350.4 g/mol
InChI Key: GXZKOQDMGGISBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide, also known as MLN2480, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

Mechanism of Action

2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide exerts its anticancer activity by inhibiting the activity of PAK4, a protein kinase that plays a critical role in the regulation of cell migration and invasion. By inhibiting PAK4, this compound prevents the formation of actin filaments, which are necessary for cell movement and invasion. This leads to the inhibition of cancer cell migration and invasion, ultimately resulting in the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of PAK4, leading to the suppression of cancer cell migration and invasion. It also induces cell cycle arrest and apoptosis, which are mechanisms of cell death that are commonly used in cancer treatment. Additionally, this compound has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide is its potent antitumor activity against a variety of cancer cell lines. It has also been shown to enhance the activity of other anticancer agents, which could potentially lead to improved cancer treatment outcomes. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have some off-target effects on other protein kinases, which could potentially lead to unwanted side effects. Additionally, the optimal dosing and scheduling of this compound in combination with other anticancer agents is still being investigated.

Future Directions

There are several future directions for the development of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide as a potential cancer treatment. One direction is to further investigate its activity in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in combination with immunotherapy, which has emerged as a promising approach in cancer treatment. Additionally, there is a need to develop more specific inhibitors of PAK4, which could potentially lead to improved cancer treatment outcomes with fewer side effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Synthesis Methods

The synthesis of 2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including PAK4, which is involved in the regulation of cell migration and invasion. In preclinical studies, this compound has demonstrated potent antitumor activity against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-amino-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-25-15-6-2-3-7-16(15)26-19-14(5-4-9-22-19)12-23-18(24)13-8-10-21-17(20)11-13/h2-11H,12H2,1H3,(H2,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZKOQDMGGISBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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